molecular formula C12H8ClN3 B8265316 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B8265316
M. Wt: 229.66 g/mol
InChI Key: PWMAELDIAWYAQS-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 5 and a phenyl group at position 3. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting Pim-1 and Flt-3 kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation to obtain 5,6-diarylpyrazolo[1,5-a]pyrimidines, or using conventional heating methods to obtain 6,7-diarylpyrazolo[1,5-a]pyrimidines . The reaction conditions include the use of solvents such as dichloromethane and methanol, and the purification of the product is often achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, a study reported that certain derivatives exhibited potent inhibition against RET kinase, a known oncogenic driver in several cancers, including thyroid cancer . In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models while maintaining a favorable safety profile .

Antimicrobial Properties

Research has identified 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine derivatives as effective antimicrobial agents. A comprehensive study evaluated their activity against Mycobacterium tuberculosis, revealing that specific analogs demonstrated significant growth inhibition of the bacterium, suggesting their potential as novel anti-tuberculosis agents . Additionally, these compounds have shown activity against various fungi and bacteria, indicating their broad-spectrum antimicrobial potential .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented. Compounds in this category have been shown to inhibit inflammatory pathways and reduce pain in animal models. For example, derivatives have been tested for their ability to modulate cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling pathways .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methodologies that enhance its structural diversity and biological activity. Recent advancements include:

  • Regioselective Halogenation : Techniques for regioselective halogenation have been developed to introduce halogen substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring, which can enhance biological activity and selectivity against target enzymes .
  • Post-functionalization Strategies : These strategies allow for the modification of existing compounds to improve their pharmacological profiles. For instance, introducing different substituents at the 5 or 7 positions can lead to increased potency against specific targets while minimizing off-target effects .

RET Kinase Inhibition

A pivotal study focused on the development of RET kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold reported that certain derivatives displayed high selectivity and efficacy in preclinical models of RET-driven cancers. The most promising compounds were subjected to extensive pharmacokinetic studies, revealing a favorable absorption profile with minimal toxicity at therapeutic doses .

Antimicrobial Activity Against Mycobacterium tuberculosis

In another significant investigation, a series of 3,5-diphenyl-pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their anti-tuberculosis activity. The results indicated that several compounds exhibited potent inhibitory effects on M. tuberculosis growth with low cytotoxicity in mammalian cells, highlighting their potential as new therapeutic agents against tuberculosis .

Data Table: Summary of Biological Activities

Biological ActivityCompound DerivativesObserved EfficacyReference
AnticancerRET inhibitorsSignificant tumor reduction
AntimicrobialAnti-M tuberculosisPotent growth inhibition
Anti-inflammatoryCOX inhibitorsReduced inflammation

Comparison with Similar Compounds

Comparison with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Effects on Kinase Inhibition

Role of 3-Position Substituents

The 3-phenyl group is essential for maintaining potency. Electron-withdrawing groups (EWGs) at the meta-position of the phenyl ring enhance Pim-1 inhibition:

3-Position Substituent Pim-1 IC₅₀ (nM) Selectivity (Pim-1 vs. Pim-2) Reference
-Cl 27 >100-fold
-CF₃ 25 >100-fold
-OCF₃ 45 >50-fold
  • Key Insight : -CF₃ and -Cl substituents improve potency compared to -OCF₃ .

Role of 5-Position Substituents

The 5-position is critical for kinase binding and selectivity. Neutral groups (e.g., hydroxyl) mitigate hERG channel inhibition, a common toxicity issue with basic amines:

5-Position Substituent Pim-1 IC₅₀ (nM) hERG IC₅₀ (μM) Flt-3 IC₅₀ (nM) Reference
(trans-4-aminocyclohexanol) 9 >30 135
(1-methylpiperidin-4-yl)methanamine 45 1.94 N/A
Hydroxyl 11 >30 165
  • Key Insights :
    • Basic amines (e.g., piperidinyl) induce hERG inhibition (IC₅₀ = 1.94 μM), while neutral groups (hydroxyl, ether) eliminate this risk .
    • Dual inhibition of Pim-1 and Flt-3 is observed, with 2–15-fold selectivity for Pim-1 .

Anti-Cancer Chalcone Hybrids

Chalcone-linked derivatives (e.g., compound 6j ) downregulate EGFR and STAT3 in A549 lung cancer cells, inducing apoptosis via upregulation of pro-apoptotic proteins (p53, BAX) and suppression of Bcl-2 .

PI3Kδ Inhibitors

7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives exhibit selectivity for PI3Kδ, a target for chronic obstructive pulmonary disease (COPD). The morpholine moiety at position 7 enhances isoform selectivity .

Steroidal Analogues

Steroidal pyrazolo[1,5-a]pyrimidines, synthesized from 3-aminopyrazole and steroidal ketones, demonstrate unique binding modes due to increased planarity of the heterocyclic core .

Selectivity Across Kinase Families

Compound Pim-1 IC₅₀ (nM) Pim-2 IC₅₀ (μM) Selectivity Ratio (Pim-1/Pim-2) Reference
5-Chloro-3-phenyl derivative 27 2.5 ~92
7-Trifluoromethyl analogue 294 N/A N/A
  • Key Insight : Pyrazolo[1,5-a]pyrimidines exhibit >50-fold selectivity for Pim-1 over Pim-2, making them promising for oncology .

Biological Activity

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents at specific positions on the pyrazolo-pyrimidine scaffold. The compound is typically synthesized through a multi-step process involving the reaction of 3-aminopyrazoles with appropriate electrophiles.

Key Structural Features:

  • The 5-chloro group enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • The 3-phenyl substitution is critical for modulating the binding affinity to specific kinases.

Anticancer Properties

This compound has shown significant potential as an anticancer agent due to its ability to inhibit key kinases involved in cell proliferation and survival.

  • Pim-1 Inhibition :
    • Pim-1 is a serine/threonine kinase implicated in various cancers. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, including 5-chloro derivatives, have been identified as potent inhibitors of Pim-1. In cell-based assays, these compounds demonstrated submicromolar potency in inhibiting the phosphorylation of BAD protein, which is crucial for cell survival pathways .
  • Dual Kinase Inhibition :
    • Research indicates that these compounds also inhibit Flt-3 kinase alongside Pim-1, with selectivity ratios favoring Pim-1 by 2–15 times . This dual inhibition is beneficial for targeting multiple pathways involved in tumor growth.

Selectivity Profile

The selectivity profile of this compound is noteworthy. In a panel of 119 oncogenic kinases:

  • It exhibited >95% inhibition at 1 μM against Pim-1 and TRKC.
  • Other kinases showed varying degrees of inhibition, with a selectivity score S(50)S(50) of 0.14, indicating a favorable safety profile for further development .

Case Study 1: Antiproliferative Activity

In vitro studies demonstrated that this compound had significant antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer and MDA-MB-231 breast cancer) with IC50 values ranging from 2.6 to 34.9 μM .

Case Study 2: Mechanistic Insights

Molecular docking studies have elucidated the binding modes of this compound to target proteins. The interaction dynamics suggest that the chlorine atom and phenyl group play crucial roles in stabilizing the binding conformation within the active sites of kinases .

Summary of Findings

Biological Activity Observations
Pim-1 Inhibition Submicromolar potency; significant reduction in BAD phosphorylation
Flt-3 Inhibition Dual inhibition observed; selectivity towards Pim-1
Antiproliferative Effects Effective against A549 and MDA-MB-231 with IC50 values between 2.6 - 34.9 μM
Selectivity Score S(50)=0.14S(50)=0.14; indicates low off-target effects

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, and how is its structure validated?

The synthesis involves sequential steps:

  • Cyclization : Reacting 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in ethanol using sodium ethoxide yields 3-phenylpyrazolo[1,5-a]pyrimidinone (62% yield) .
  • Chlorination : Treatment with POCl₃ under reflux produces this compound (67% yield) .
  • Amination : Microwave-assisted reaction with trans-4-aminocyclohexanol in iPrOH/DIPEA selectively substitutes the 5-chloro group (80% yield) .

Structural validation relies on NMR (e.g., absence of O-linked byproducts) and mass spectrometry (MS) to confirm molecular weight and substituent positions .

Q. How do substituents at the 5-position influence biological activity against kinases like Pim-1?

The 5-position is critical for hydrogen bonding with Asp-128/Asp-131 in Pim-1. Key findings include:

  • Hydrogen-bond donors : Amino groups (e.g., trans-4-aminocyclohexanol) enhance potency (IC₅₀ = 45 nM) .
  • Neutral groups : Hydroxyl or ether moieties reduce hERG inhibition risks while maintaining activity .
  • SAR optimization : Bulky or basic groups (e.g., piperidine derivatives) improve selectivity but may introduce off-target effects .

Advanced Research Questions

Q. How can regioselectivity in the amination of this compound be controlled?

The reaction with trans-4-aminocyclohexanol under microwave irradiation (130°C, DIPEA/iPrOH) favors N-linked products due to:

  • Steric effects : The secondary alcohol in trans-4-aminocyclohexanol does not participate in O-alkylation.
  • Reaction kinetics : Microwave conditions accelerate nucleophilic substitution, suppressing side reactions .
    No O-linked byproducts were detected via NMR, confirming >95% selectivity .

Q. What strategies mitigate hERG channel inhibition while retaining kinase inhibitory activity?

  • Replace basic amines : Neutral groups (e.g., sulfones, ethers) reduce hERG binding without compromising Pim-1 affinity .
  • Hybrid scaffolds : Introducing cyclohexanol derivatives balances hydrogen bonding and hydrophobicity .
  • Computational modeling : Predict electrostatic interactions using docking studies (e.g., PDB: 2O6P for Pim-1) to guide substituent design .

Q. How can conflicting synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Discrepancies arise from:

  • Reaction conditions : Microwave vs. conventional heating (e.g., 80% yield under microwave vs. 50–70% with reflux) .
  • Catalyst choice : Sodium ethoxide vs. alternative bases (e.g., K₂CO₃) may alter cyclization efficiency .
  • Purification methods : Column chromatography vs. recrystallization impacts isolated yields .

Q. What analytical methods resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

  • ²H/¹³C NMR : Assigns regiochemistry (e.g., distinguishing C-5 vs. C-7 substitution) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic, P2₁/c) .
  • HRMS : Validates molecular formulas (e.g., C₁₃H₁₁N₅O: [M+H]⁺ = 254.1042) .

Q. How do anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates activate p53 in cervical cancer cells?

  • Mechanism : Conjugates induce p53 nuclear translocation, upregulating pro-apoptotic BAX and p21 while downregulating Bcl2 .
  • Cellular effects : G₂/M arrest (HeLa) and G₁ arrest (SiHa) correlate with phospho-p53 accumulation .
  • Structural insights : The trifluoromethyl group enhances metabolic stability and target binding .

Q. Methodological Considerations

Q. What computational tools predict substituent effects on pyrazolo[1,5-a]pyrimidine activity?

  • Docking studies : Use Pim-1 crystal structures (e.g., PDB: 2O6P) to model hydrogen-bond interactions .
  • QSAR models : Correlate Hammett σ values or logP with IC₅₀ data to prioritize substituents .
  • DFT calculations : Analyze charge distribution to optimize electrophilic substitution sites .

Q. How to troubleshoot low yields in the cyclization of 3-aminopyrazoles with β-dicarbonyl compounds?

  • Solvent optimization : Ethanol or DMF improves solubility of intermediates .
  • Catalyst screening : Sodium ethoxide outperforms weaker bases in promoting cyclization .
  • Temperature control : Microwave irradiation reduces reaction time and byproduct formation .

Q. What strategies validate the biological specificity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Kinase profiling : Test against panels (e.g., 100+ kinases) to assess off-target effects .
  • Cellular assays : Compare activity in p53-wildtype vs. p53-null cells to confirm mechanism .
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .

Properties

IUPAC Name

5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMAELDIAWYAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

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